molecular formula C2H7AsO4 B14470283 Arsonic acid, (2-hydroxyethyl)- CAS No. 65423-87-2

Arsonic acid, (2-hydroxyethyl)-

Cat. No.: B14470283
CAS No.: 65423-87-2
M. Wt: 170.00 g/mol
InChI Key: QWQAOHLFUOPHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsonic acid, (2-hydroxyethyl)- (chemical formula: C₂H₇AsO₄), is an organoarsenic compound characterized by a hydroxyethyl (-CH₂CH₂OH) group bonded to an arsenic acid (-AsO₃H₂) moiety. This compound is synthesized via nucleophilic substitution, where arsenic trioxide reacts with 2-chloroethanol under alkaline conditions, yielding a pentavalent arsonic acid derivative . It serves as a precursor in synthesizing arsenic-containing pharmaceuticals and agrochemicals, though its direct applications are less documented compared to other organoarsenicals.

Properties

IUPAC Name

2-hydroxyethylarsonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7AsO4/c4-2-1-3(5,6)7/h4H,1-2H2,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAOHLFUOPHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[As](=O)(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7AsO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388611
Record name Arsonic acid, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65423-87-2
Record name Arsonic acid, (2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison

  • Monomethylarsonic Acid (MMA): Features a methyl group (-CH₃) attached to arsenic, simplifying its structure but reducing polarity .
  • Phenyl Arsonic Acid : Aromatic phenyl group (-C₆H₅) confers lipophilicity and stability, enabling use in antileukemic agents .
  • Arsanilic Acid : Combines an arsenic acid group with an aniline moiety (-C₆H₄NH₂), widely used as a veterinary growth promoter .

Toxicity Profiles

Compound Toxicity Level Key Findings
Arsonic Acid, (2-Hydroxyethyl)- Moderate Limited toxicity data; hydrolyzes to inorganic arsenic under certain conditions .
MMA Low to Moderate Metabolized to dimethylarsinic acid (DMA); less toxic than inorganic arsenic .
Phenyl Arsonic Acid High Associated with acute toxicity in rodents but shows potent antileukemic activity .
Arsanilic Acid Moderate Classified as hazardous (EPA D004); bioaccumulates in livestock .

Physical and Chemical Properties

Property Arsonic Acid, (2-Hydroxyethyl)- MMA Phenyl Arsonic Acid Arsanilic Acid
Solubility in Water High High Low Moderate
Melting Point (°C) Not reported 161–163 252–254 232–234
CAS Registry Number Not assigned 124-58-3 1758-48-1 98-50-0
Key Synonyms - DSMA, Ansar 8100 o-Benzarsenic acid Atoxyl, Arsamin

Research Findings and Key Contrasts

  • Environmental Impact : Methylated arsenicals (MMA, DMA) are less persistent than lead arsenate or arsanilic acid, which contaminate soils and sediments .
  • Toxicity Mechanisms : Phenyl arsonic acids induce apoptosis in leukemia cells via ROS generation, whereas (2-hydroxyethyl)arsonic acid’s toxicity likely stems from arsenic release .

Data Tables

Table 1: Regulatory and Hazard Information

Compound EPA Hazard Code EU Classification Key Regulations
Arsonic Acid, (2-Hydroxyethyl)- Not listed Not classified Limited industrial use
Phenyl Arsonic Acid D004 Hazardous Restricted in agriculture
Arsanilic Acid D004 Hazardous Banned in feed additives

Table 2: Isotopic Lead Compositions in Arsenicals (New England Study)

Compound ²⁰⁶Pb/²⁰⁷Pb Range Use Context
Lead Arsenate 1.1035–1.2010 Historic pesticide
Methyl Arsonic Acid Intermediate Feed additive
Arsanilic Acid Similar to lead arsenate Veterinary applications

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